3-(4-Methoxyphenyl)-2-methylacrylic acid
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Overview
Description
3-(4-Methoxyphenyl)-2-methylacrylic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylacrylic acid can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with methylacrylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-methylacrylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenyl)-2-methylpropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-methylacrylic acid
Reduction: 3-(4-Methoxyphenyl)-2-methylpropanol
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-2-methylacrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-2-methylpropanol: Reduced form of the compound with an alcohol group.
4-Methoxyphenylacetic acid: Lacks the methylacrylic acid moiety but contains the methoxyphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-2-methylacrylic acid is unique due to its combination of a methoxy group and a methylacrylic acid moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFLSABYBJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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